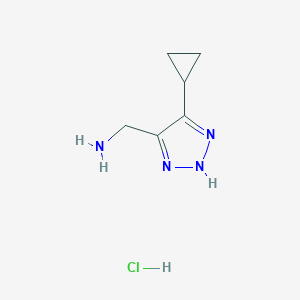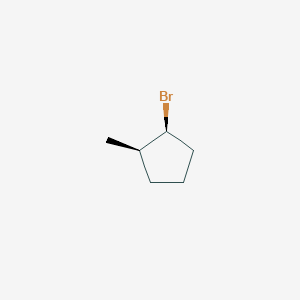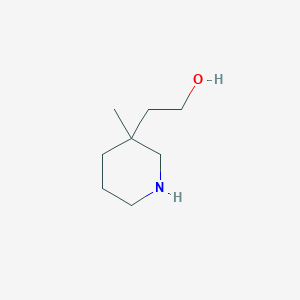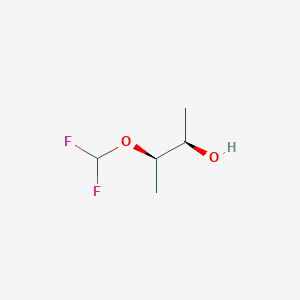![molecular formula C11H20Cl3N3 B13502023 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and therapeutic applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine moiety, which is a six-membered nitrogen-containing aromatic ring. The combination of these two structures imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reduction: The nitrile intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrrolidine moieties are substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and nucleophiles like TMSCN. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . The compound’s unique structure enables it to bind to enantioselective proteins, leading to different biological profiles and effects .
Comparaison Avec Des Composés Similaires
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-(pyridin-2-yl)methanamine: This compound shares the pyridine moiety but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: This compound features a pyrrolidine ring similar to the target compound but differs in the position of the pyridine moiety.
The uniqueness of this compound lies in its combination of the pyridine and pyrrolidine rings, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H20Cl3N3 |
|---|---|
Poids moléculaire |
300.7 g/mol |
Nom IUPAC |
[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-8-11-5-3-7-14(11)9-10-4-1-2-6-13-10;;;/h1-2,4,6,11H,3,5,7-9,12H2;3*1H |
Clé InChI |
UMDDTGPYHXUNOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=N2)CN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)






![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)


![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)

